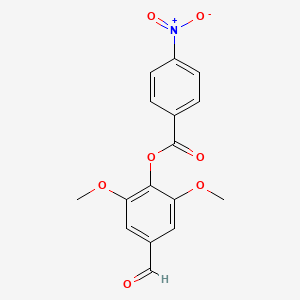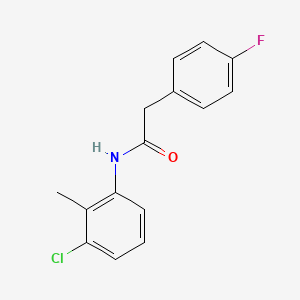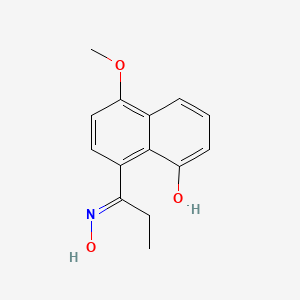![molecular formula C16H18N2O2S B5722069 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Boc-Thiophene, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiophene, which is a heterocyclic aromatic organic compound that contains a five-membered ring of four carbon atoms and one sulfur atom. Boc-Thiophene has been synthesized using various methods and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways that are involved in cancer cell growth, inflammation, and fungal growth. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been shown to have antifungal effects by inhibiting the growth of fungal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is stable under various experimental conditions and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee. One area of research could focus on elucidating the exact mechanism of action of this compound. Additionally, further studies could investigate the potential use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee in combination with other drugs for enhanced therapeutic effects. Furthermore, studies could explore the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee for the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee can be synthesized using various methods, including the reaction of 2-thiophenecarboxylic acid with tert-butylamine and di-tert-butyl dicarbonate. The reaction yields N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee as a white solid, which can be purified using recrystallization. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamidee has shown potential as an anti-inflammatory agent and can reduce inflammation in animal models. It has also been studied for its potential use as an antifungal agent and has shown promising results in inhibiting the growth of fungal cells.
properties
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-6-8-12(9-7-11)17-15(20)13-5-4-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSETYKJWWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
